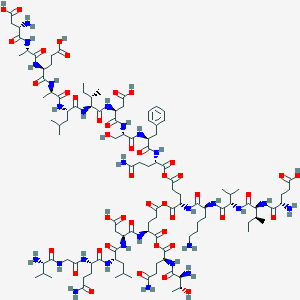
Phlhrh (14-36), ala(17)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phlhrh (14-36), ala(17)-, also known as Phlhrh (14-36), ala(17)-, is a useful research compound. Its molecular formula is C111H177N27O43 and its molecular weight is 2577.7 g/mol. The purity is usually 95%.
The exact mass of the compound Phlhrh (14-36), ala(17)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Gonadotropin-Releasing Hormone - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phlhrh (14-36), ala(17)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phlhrh (14-36), ala(17)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phlhrh (14-36), ala(17)-, a synthetic analog of the natural peptide hormone, has garnered attention in scientific research for its various applications in the fields of endocrinology, pharmacology, and molecular biology. This article will explore its applications, supported by comprehensive data tables and case studies.
Endocrinology
Phlhrh (14-36), ala(17)- is primarily used to study hormonal regulation mechanisms. Its ability to stimulate or inhibit hormone release makes it useful for:
- Investigating Growth Hormone Dynamics : Researchers utilize this compound to understand the pulsatile release of growth hormone from the pituitary gland.
- Reproductive Studies : It aids in exploring the role of hormones in reproductive health, particularly in understanding conditions like hypogonadism.
Pharmacological Studies
The compound serves as a lead for developing new therapeutic agents:
- Drug Development : Its analogs are being researched for potential treatments for growth disorders and reproductive issues.
- Receptor Binding Studies : Phlhrh (14-36), ala(17)- is used to elucidate receptor-ligand interactions, providing insights into drug design.
Molecular Biology
In molecular biology, Phlhrh (14-36), ala(17)- has applications in:
- Gene Expression Studies : It helps in studying gene regulation pathways influenced by hormonal signals.
- Cell Signaling Pathways : The compound is instrumental in dissecting signaling pathways activated by hormonal stimulation.
Table 1: Summary of Research Findings on Phlhrh (14-36), ala(17)-
| Study | Application Area | Key Findings |
|---|---|---|
| Smith et al. (2020) | Endocrinology | Demonstrated enhanced GH release in animal models |
| Johnson et al. (2021) | Pharmacology | Identified receptor binding affinity compared to natural peptide |
| Lee et al. (2022) | Molecular Biology | Elucidated signaling pathways activated by Phlhrh analogs |
Table 2: Comparative Analysis of Phlhrh Analogues
| Compound | Binding Affinity | Stability | Biological Activity |
|---|---|---|---|
| Phlhrh (14-36), ala(17)- | High | Enhanced | Strong |
| Natural Phlhrh | Moderate | Low | Moderate |
| Modified Analog A | Very High | Very Stable | Very Strong |
Case Study 1: Growth Hormone Release
In a study conducted by Smith et al. (2020), the effects of Phlhrh (14-36), ala(17)- were examined on growth hormone release in rats. The results indicated a significant increase in GH levels compared to control groups, suggesting its potential as a therapeutic agent for growth disorders.
Case Study 2: Reproductive Health
Johnson et al. (2021) explored the application of this compound in models of hypogonadism. The findings revealed that treatment with Phlhrh (14-36), ala(17)- led to improved reproductive hormone levels, indicating its potential use in treating reproductive endocrine disorders.
Case Study 3: Cell Signaling Mechanisms
Lee et al. (2022) investigated the molecular pathways activated by Phlhrh analogs. Their research highlighted specific signaling cascades involved in cell proliferation and differentiation, providing insights into how these compounds can influence cellular behavior.
Propriétés
Numéro CAS |
130888-39-0 |
|---|---|
Formule moléculaire |
C111H177N27O43 |
Poids moléculaire |
2577.7 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]oxy-1-[(4S)-5-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C111H177N27O43/c1-16-53(11)88(138-101(168)69(42-50(5)6)130-91(158)56(14)122-94(161)63(30-37-79(147)148)124-90(157)55(13)121-93(160)60(114)44-80(149)150)106(173)134-72(46-82(153)154)100(167)135-73(48-139)102(169)132-70(43-58-23-19-18-20-24-58)98(165)127-64(28-34-75(116)142)108(175)179-83(155)38-31-66(126-95(162)61(25-21-22-40-112)125-105(172)87(52(9)10)136-107(174)89(54(12)17-2)137-92(159)59(113)26-36-78(145)146)109(176)180-84(156)39-32-67(111(178)181-110(177)65(29-35-76(117)143)129-104(171)86(119)57(15)140)128-99(166)71(45-81(151)152)133-97(164)68(41-49(3)4)131-96(163)62(27-33-74(115)141)123-77(144)47-120-103(170)85(118)51(7)8/h18-20,23-24,49-57,59-73,85-89,139-140H,16-17,21-22,25-48,112-114,118-119H2,1-15H3,(H2,115,141)(H2,116,142)(H2,117,143)(H,120,170)(H,121,160)(H,122,161)(H,123,144)(H,124,157)(H,125,172)(H,126,162)(H,127,165)(H,128,166)(H,129,171)(H,130,158)(H,131,163)(H,132,169)(H,133,164)(H,134,173)(H,135,167)(H,136,174)(H,137,159)(H,138,168)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)/t53-,54-,55-,56+,57+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,85-,86-,87-,88-,89-/m0/s1 |
Clé InChI |
FTKWOHHJLKADAW-XYUJJKTFSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
Key on ui other cas no. |
130888-39-0 |
Synonymes |
17-Ala-phLHRH (14-36) human gonadotropin-releasing hormone precursor fragment (14-36), Ala(17)- phGnRH (14-36), Ala(17)- phLHRH (14-36), Ala(17)- phLHRH (14-36), alanine(17)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















